1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane
Description
1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane is a bicyclic organic compound characterized by a [3.1.1]heptane framework containing an oxygen atom at the 3-position and a bromomethyl (-CH₂Br) substituent. The rigid bicyclo[3.1.1]heptane structure imparts steric and electronic constraints, making it a valuable intermediate in synthetic chemistry. The bromomethyl group serves as a reactive site for nucleophilic substitution, enabling its use in alkylation reactions, particularly in pharmaceutical and agrochemical synthesis . For example, analogous brominated bicyclic compounds have been utilized to synthesize carboxylic acids and β-lactones via carboxylation or cycloaddition pathways .
Properties
IUPAC Name |
1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXIZLMFTJOPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a bioisostere for meta-substituted benzenes, potentially improving the metabolic stability and lipophilicity of drug candidates.
Material Science: Due to its unique structural properties, it can be used in the design of high-energy density compounds with low impact sensitivity.
Synthetic Chemistry: It serves as a versatile building block for the synthesis of various functionalized derivatives, which can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxyl group through the addition of oxygen atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogs differing in heteroatoms, substituents, or bicyclo frameworks.
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Heteroatom Influence : The 3-oxa group in the target compound enhances electrophilicity compared to 3-aza analogs (e.g., ), which exhibit basicity due to the nitrogen atom. This difference impacts solubility and reactivity in polar solvents .
- Substituent Effects : Bromomethyl groups facilitate alkylation, whereas methoxyphenyl or carboxylic acid substituents (e.g., ) enable applications in drug design or cyclization reactions.
- Framework Rigidity : The [3.1.1] framework induces greater ring strain than [3.2.1] systems (e.g., 3,8-dioxabicyclo[3.2.1]octane in ), affecting thermal stability and reaction kinetics .
Physicochemical Properties
- Solubility and Stability: The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., bicyclo[3.1.1]heptane derivatives in ). The 3-oxa group enhances polarity, improving solubility in aprotic solvents .
- Thermal Behavior: Rigid bicyclo frameworks exhibit higher melting points than monocyclic analogs. For instance, spiro(bicyclo[3.1.1]heptane) derivatives in melt at 153–161°C, suggesting similar thermal stability for the target compound .
Q & A
Q. What are the common synthetic routes for 1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane?
- Methodological Answer : The compound is typically synthesized via bromination of its methyl-substituted bicyclic precursor. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or a radical initiator (e.g., AIBN) in a non-polar solvent (e.g., CCl₄) is effective. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions like over-bromination or ring-opening . Characterization via H/C NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How does the bromomethyl group influence reactivity in substitution reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines, thiols, or alkoxides). For instance, in SN2 reactions, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while steric hindrance from the bicyclic framework may require elevated temperatures (60–80°C). Kinetic studies using H NMR can monitor reaction progress and competing elimination pathways .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify bridgehead protons (δ ~1.5–2.5 ppm) and confirm bromomethyl placement (δ ~3.5–4.0 ppm for CH₂Br).
- HRMS : Accurate mass measurement (e.g., ESI-HRMS) verifies molecular formula (C₇H₁₀BrO).
- X-ray Crystallography : Resolves stereoelectronic effects and confirms bicyclic geometry .
Advanced Research Questions
Q. How do solvent and temperature affect regioselectivity in nucleophilic substitutions?
- Methodological Answer : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, favoring substitution at the bromomethyl site. In contrast, non-polar solvents (e.g., toluene) may promote radical pathways or elimination. Temperature studies (25–100°C) using kinetic profiling reveal activation barriers. For example, competing elimination (E2) becomes significant above 70°C, requiring careful optimization to maximize yield .
Q. What computational methods predict the compound’s conformational stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy landscape of ring conformers. The 3-oxabicyclo framework exhibits strain due to the oxygen heteroatom, influencing reactivity. NBO analysis identifies hyperconjugative interactions stabilizing the bromomethyl group’s orientation . MD simulations further assess solvent effects on conformational dynamics .
Q. Are there contradictions in reported reaction yields for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in yields often stem from uncontrolled radical side reactions or trace moisture. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and inert atmosphere (N₂/Ar). Systematic DOE (Design of Experiments) approaches, varying initiator concentration and light intensity, can identify critical parameters. Cross-validation using HPLC purity assays is recommended .
Q. How does the compound’s structure impact its potential as a pharmacophore?
- Methodological Answer : The bicyclic core mimics rigidified morpholine or piperidine motifs, enhancing target binding affinity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) evaluate interactions with biological targets. For example, bromomethyl derivatives have shown promise as covalent inhibitors in kinase studies, where the electrophilic Br participates in bond formation .
Q. What strategies mitigate ring-opening during functionalization?
- Methodological Answer : Ring-opening is minimized by avoiding strong bases (e.g., LDA) or acidic conditions. Instead, mild bases (K₂CO₃) in biphasic systems (water/CH₂Cl₂) are preferred for substitutions. Protecting group strategies (e.g., silylation of the oxygen) can stabilize the bicyclic framework during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
